(1-Phenylcyclopentyl)methanamine
Description
Classification within Chemical Taxonomy
The structure of (1-Phenylcyclopentyl)methanamine places it into specific categories within chemical taxonomy, defined by its functional groups and structural motifs.
This compound is classified as an aralkylamine. drugbank.com This class of organic compounds consists of alkylamines where the alkyl group is substituted with an aromatic hydrocarbyl group at a single carbon atom. drugbank.com The structure features a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) and an amine group, which is characteristic of this classification.
The compound is further identified as a primary aliphatic amine. nih.govdrugbank.com This is determined by the presence of an amino group (-NH2) attached to a carbon atom that is not part of an aromatic ring. ebi.ac.uk As a primary amine, the nitrogen atom is bonded to two hydrogen atoms and one carbon atom. ebi.ac.uk Additionally, it is a member of the cyclopentanes, characterized by the five-membered carbon ring in its structure. nih.govdrugbank.com
Historical Context and Initial Research Directions
While specific details of the initial synthesis of this compound are not extensively documented in public literature, the research context for structurally similar compounds provides insight into its areas of investigation. Research on related cyclohexylarylamine chemotypes has been directed toward developing potent inhibitors of serotonin (B10506), norepinephrine, and dopamine (B1211576) transporters, with potential applications in treating major depressive disorder. nih.gov Furthermore, studies on related beta-phenethylamine inhibitors have explored their binding to enzymes such as Dipeptidyl peptidase-IV (DPP-IV). drugbank.com These research avenues suggest that this compound and its analogs have been of interest for their potential interactions with biological targets in the central nervous system and other physiological systems.
Synonyms and Nomenclature in Research Literature
In scientific databases and publications, this compound is referred to by a variety of synonyms. The consistent use of standardized nomenclature, such as the IUPAC name, is crucial for accurate scientific communication. nih.gov
Interactive Data Table: Compound Identification
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 17511-89-6 nih.gov |
| Molecular Formula | C12H17N nih.gov |
| Molecular Weight | 175.27 g/mol nih.gov |
| ChEBI ID | CHEBI:39505 nih.gov |
| DrugBank ID | DB04577 drugbank.com |
Interactive Data Table: Synonyms
| Synonym |
|---|
| 1-(1-Phenylcyclopentyl)methanamine drugbank.comchemspider.com |
| 1-Phenylcyclopentanemethanamine nih.govchemspider.com |
| 1-(1-phenylcyclopentyl)methylamine nih.govdrugbank.comchemspider.com |
| C-(1-Phenyl-cyclopentyl)-methylamine drugbank.comchemspider.com |
Structure
3D Structure
Properties
IUPAC Name |
(1-phenylcyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWOFBVBNFLWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169933 | |
| Record name | Cyclopentanemethylamine, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17511-89-6 | |
| Record name | 1-Phenylcyclopentanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17511-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Phenylcyclopentyl)methanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-phenylcyclopentyl)methylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04577 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclopentanemethylamine, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylcyclopentyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (1-PHENYLCYCLOPENTYL)METHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03L0BL8FBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for (1-Phenylcyclopentyl)methanamine and its Derivatives
The construction of this compound can be achieved through several reliable synthetic routes. The most common of these include amide coupling reactions and reductive amination protocols, each offering distinct advantages in terms of substrate scope and reaction conditions.
Amide bond formation is a cornerstone of organic synthesis and is frequently employed in the preparation of precursors to this compound. nih.govgrowingscience.comhepatochem.comresearchgate.net This strategy involves the coupling of a carboxylic acid with an amine, a reaction that typically requires activation of the carboxylic acid to proceed efficiently. hepatochem.com A variety of reagents and protocols have been developed to facilitate this transformation, accommodating a wide range of functional groups and steric demands. nih.gov
The general scheme for amide coupling involves the reaction of an activated carboxylic acid with an amine to form the corresponding amide. This transformation is fundamental in medicinal chemistry for creating novel compounds. hepatochem.com
Table 1: Common Amide Coupling Reagents
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Widely applicable for activating carboxylic acids. hepatochem.comfishersci.de |
| Aminium/Uronium Salts | HATU, HBTU | Highly efficient, especially for challenging couplings. nih.govwikipedia.org |
This table summarizes common classes of reagents used to facilitate amide bond formation.
Reductive amination is a versatile and widely used method for the synthesis of amines. youtube.comorganic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com This method is highly flexible, allowing for the preparation of primary, secondary, and tertiary amines depending on the starting materials. youtube.com
A significant advantage of reductive amination is the possibility of a one-pot procedure, where the imine formation and reduction occur in the same reaction vessel. youtube.com This is often achieved using specific reducing agents, such as sodium cyanoborohydride (NaBH3CN), which selectively reduce the iminium ion in the presence of the starting carbonyl compound. youtube.comyoutube.com
In the context of amide coupling, specific combinations of reagents and solvents are often chosen to optimize reaction efficiency and yield. A commonly employed system involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base, and DMF (N,N-Dimethylformamide) as a polar aprotic solvent. nih.govwikipedia.orgyoutube.com
HATU is a highly effective reagent for activating carboxylic acids, forming a reactive OAt-active ester that readily couples with amines. wikipedia.org The role of DIPEA is to deprotonate the carboxylic acid, facilitating its reaction with HATU. growingscience.comyoutube.com DMF is an excellent solvent for this reaction due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for reactions to be conducted at elevated temperatures if necessary. wikipedia.org While this combination is robust, particularly for sterically hindered substrates or electron-deficient amines, the reactions can sometimes require extended periods to reach completion. rsc.org
Precursor Synthesis and Intermediate Derivatization
The synthesis of this compound relies on the availability of key precursors and the strategic use of protecting groups to manage reactive functionalities.
A critical precursor for the synthesis of this compound is 1-Phenyl-1-cyclopentanecarboxylic acid. chemicalbook.comsarex.comnih.gov One established method for its preparation involves the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) in the presence of a base, followed by hydrolysis of the resulting 1-phenylcyclopentane-1-carbonitrile. google.com This two-step process provides a reliable route to the desired carboxylic acid. google.com This carboxylic acid has also been utilized in the preparation of precursors for the solid-phase synthesis of other heterocyclic derivatives. chemicalbook.comsarex.com
Table 2: Synthesis of 1-Phenyl-1-cyclopentanecarboxylic Acid
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
|---|
This table outlines a synthetic route to a key precursor.
In multi-step syntheses involving amines, it is often necessary to protect the amine functionality to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. rsc.orgjk-sci.com
Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships (SAR) is a cornerstone of modern medicinal chemistry and materials science. By systematically modifying a parent molecule and evaluating the resulting changes in activity, researchers can identify key structural motifs responsible for desired properties. The following sections detail synthetic routes to various analogs of this compound, providing a framework for comprehensive SAR studies.
Cyclic Sulfonamide Analogs
Cyclic sulfonamides, also known as sultams, are an important class of heterocyclic compounds. The synthesis of cyclic sulfonamide analogs from this compound can be envisioned through several established synthetic strategies. A common approach involves the reaction of the primary amine with a suitable sulfonyl chloride derivative that also contains a reactive group capable of intramolecular cyclization.
One potential pathway involves a two-step process. First, this compound would be reacted with a sulfonyl chloride bearing an olefinic moiety, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), under basic conditions to form the corresponding sulfonamide. Subsequent intramolecular cyclization, potentially via a Diels-Alder reaction if the substituent pattern is appropriate, could yield novel polycyclic sulfonamide structures. caymanchem.com The stereochemical outcome of such cyclizations would be a critical aspect to investigate, as it would significantly impact the three-dimensional structure of the resulting molecule. caymanchem.com
Another approach could utilize a "branching-folding" strategy. tocris.com This would involve the initial formation of an N-sulfonyl ketimine from a related ketone precursor, followed by annulation reactions to build a more complex, strained ring system. A subsequent hydrogenative ring-expansion could then lead to medium-sized cyclic sulfonamides. tocris.com
The SAR of cyclic sulfonamides often reveals that the nature and substitution pattern of the aromatic or heterocyclic ring fused to the sultam core, as well as the substituents on the nitrogen atom, play a crucial role in their biological activity. For instance, in a series of cyclic pentapeptides, the presence of a disulfide bond and bulky hydrophobic side chains were found to be critical for their pro-fibrinolytic activity. nih.gov While not directly analogous to simple cyclic sulfonamides, this highlights the importance of rigid cyclic structures and specific side-chain functionalities in modulating biological effects. nih.gov
Table 1: Potential Synthetic Routes to Cyclic Sulfonamide Analogs of this compound
| Route | Key Reagents | Intermediate | Potential Product Class |
|---|---|---|---|
| Intramolecular Diels-Alder | Olefin-containing sulfonyl chloride | Linear sulfonamide with diene and dienophile | Polycyclic fused sulfonamides |
Oxaspiropiperidine Derivatives
The synthesis of oxaspiropiperidine derivatives from this compound would introduce a spirocyclic ether moiety, adding another layer of structural complexity and rigidity. A plausible synthetic route could involve the N-alkylation of this compound with a bifunctional reagent, such as a protected halo-alcohol. For example, reaction with 2-(2-bromoethyl)-1,3-dioxolane (B43116) followed by deprotection and intramolecular cyclization via an acid-catalyzed etherification would yield the desired oxaspiropiperidine ring system.
Alternatively, a reductive amination reaction between a ketone precursor, 1-phenylcyclopentanecarbaldehyde, and an amino alcohol, followed by intramolecular cyclization, could also be explored. The choice of the amino alcohol would allow for the introduction of various substituents on the piperidine (B6355638) ring.
The SAR of spiropiperidine derivatives has been investigated for various biological targets. For instance, in a series of N-substituted spiropiperidines designed as nociceptin (B549756) receptor ligands, the nature of the N-substituent was found to be critical for binding affinity and selectivity against other opioid receptors. nih.gov This suggests that for oxaspiropiperidine derivatives of this compound, the substitution on the nitrogen atom would be a key area for SAR exploration.
Table 2: Hypothetical Oxaspiropiperidine Analogs of this compound for SAR Studies
| Analog | Modification | Potential Impact on SAR |
|---|---|---|
| N-Methylated Derivative | Addition of a methyl group to the piperidine nitrogen | Altered basicity and lipophilicity, potentially affecting receptor interactions. |
| N-Benzylated Derivative | Addition of a benzyl (B1604629) group to the piperidine nitrogen | Increased steric bulk and potential for pi-stacking interactions. |
Imidazo[1,2-a]pyridine (B132010) Derivatives
The imidazo[1,2-a]pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. tocris.comsynmedchem.com The synthesis of imidazo[1,2-a]pyridine derivatives from this compound can be readily achieved through established multicomponent reactions. A particularly efficient method is the Groebke-Blackburn-Bienaymé (GBB) reaction. caymanchem.com In this one-pot synthesis, a 2-aminopyridine, an aldehyde, and an isocyanide react to form the imidazo[1,2-a]pyridine core. In this context, this compound could be utilized after conversion to the corresponding isocyanide.
Alternatively, a two-step sequence could be employed. First, this compound could be used to synthesize a substituted 2-aminopyridine. This intermediate could then undergo a condensation reaction with an α-haloketone to construct the imidazo[1,2-a]pyridine ring system. e3s-conferences.org This approach allows for diversification at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.
The SAR of imidazo[1,2-a]pyridine derivatives is extensively documented. For example, in a series of imidazo[1,2-a]pyridine-8-carboxamides developed as antimycobacterial agents, the nature of the substituent on the carboxamide nitrogen was found to be a key determinant of activity. nih.gov Similarly, for imidazo[1,2-a]pyrimidine (B1208166) derivatives with cytotoxic activity, the presence of a nitrogenous electron-donating group on a phenyl ring attached to the core structure enhanced activity against breast cancer cell lines. nih.gov These findings suggest that for derivatives of this compound, the substitution pattern on the phenyl ring and any additional functional groups appended to the imidazo[1,2-a]pyridine core would be critical for modulating biological effects. nih.gov
Table 3: Key SAR Findings for Imidazo[1,2-a]pyridine Derivatives
| Position of Substitution | Favorable Substituents for Biological Activity | Reference |
|---|---|---|
| 8-position (carboxamide) | Varied amine substituents | nih.gov |
Scalability and Custom Manufacturing Considerations for Research Applications
For promising compounds identified through initial screening, the ability to produce larger quantities for further in-depth studies is crucial. The scalability of the synthetic routes to the aforementioned derivatives of this compound would depend on several factors, including the cost and availability of starting materials, the robustness of the chemical transformations, and the ease of purification.
Multicomponent reactions, such as the GBB reaction for imidazo[1,2-a]pyridine synthesis, are often advantageous for scalability due to their operational simplicity and high atom economy. caymanchem.com However, the synthesis of the required isocyanide from this compound might require optimization for larger scales.
Table 4: Considerations for Scalable Synthesis and Custom Manufacturing
| Consideration | Cyclic Sulfonamide Analogs | Oxaspiropiperidine Derivatives | Imidazo[1,2-a]pyridine Derivatives |
|---|---|---|---|
| Key Reaction Scalability | Intramolecular cyclizations can be sensitive to concentration and temperature. | N-alkylation and reductive amination are generally scalable. | Multicomponent reactions are often highly scalable. |
| Purification Challenges | Potential for diastereomeric mixtures requiring chiral separation. | Spirocyclic nature may aid in crystallization. | Generally good, but depends on substituents. |
| Custom Synthesis Suitability | High, especially for complex polycyclic systems. | Moderate, as key intermediates may be accessible. | High for diverse analog libraries via GBB reaction. |
Pharmacological Investigations and Biological Activities
Overview of Pharmacological Profile
(1-Phenylcyclopentyl)methanamine is classified as an aralkylamine, a class of organic compounds characterized by an alkylamine group attached to an aromatic hydrocarbyl group. nih.gov Its pharmacological activity is primarily associated with its role as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV).
While direct clinical studies definitively labeling this compound as a psychostimulant are not extensively documented in publicly available research, its mechanism of action as a DPP-IV inhibitor suggests potential indirect effects on alertness and cognitive function. Psychostimulants are substances that increase activity in the central nervous system, leading to heightened alertness, attention, and energy. nih.gov The inhibition of DPP-IV by compounds like this compound can influence signaling pathways in the brain that may, in turn, affect these functions.
The therapeutic potential of DPP-IV inhibitors extends beyond their traditional use in managing type 2 diabetes and is being explored for its neuroprotective effects. nih.gov Research into this class of compounds has indicated possible benefits in cognitive and mood regulation. Studies on various DPP-IV inhibitors have shown they may improve cognitive function, including attention and executive functions. nih.gov For instance, some research suggests a link between DPP-IV inhibitor use and a reduced risk of cognitive decline. nih.govnih.gov The mechanisms behind these potential effects are thought to involve the prevention of the degradation of neuropeptides that play a role in neuronal function and plasticity. nih.gov However, it is crucial to note that these findings are for the broader class of DPP-IV inhibitors, and specific research on this compound's direct impact on alertness, attention, and mood regulation is still an emerging area of investigation.
Mechanism of Action Studies
The primary mechanism of action for this compound that has been elucidated is its interaction with dipeptidyl peptidase IV.
Receptor binding assays have been instrumental in identifying this compound as an inhibitor of DPP-IV. This enzyme is known to cleave N-terminal dipeptides from various polypeptides, thereby inactivating them.
The interaction between this compound and DPP-IV is characterized by a "reversed binding mode" for a beta-phenethylamine-based inhibitor. nih.gov In this orientation, the phenyl ring of the compound occupies the S2 proline pocket of the enzyme, a departure from the binding mode of traditional substrate-like inhibitors. nih.gov This unique binding dynamic provides a basis for the design of novel and potent DPP-IV inhibitors. nih.gov
The three-dimensional structure of this compound in complex with human dipeptidyl peptidase IV has been resolved and is available in the Protein Data Bank (PDB) under the entry 2BUA . nih.gov This structural data provides a detailed view of the atomic interactions between the ligand and the active site of the enzyme. The analysis of this complex reveals the specific amino acid residues within the DPP-IV active site that form key binding interactions with the inhibitor.
| Parameter | Description | Reference |
|---|---|---|
| PDB ID | 2BUA | nih.gov |
| Macromolecule | Dipeptidyl peptidase IV | nih.gov |
| Ligand | This compound | nih.gov |
| Binding Site | The phenyl ring of the ligand occupies the S2 proline pocket of the enzyme. | nih.gov |
| Key Interaction Type | Reversed binding mode of a beta-phenethylamine inhibitor. | nih.gov |
Enzyme Inhibition Profiles
The biological activity of a compound is often characterized by its ability to interact with and modulate the function of specific enzymes. This section details the known and investigated enzyme inhibition profiles for this compound.
Racemase Inhibition
Alanine (B10760859) racemase is a bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, a crucial component for the synthesis of the peptidoglycan layer in bacterial cell walls. nih.gov Due to its essential role in bacteria and the absence of a human homolog, it is considered an attractive target for the development of new antibacterial drugs. nih.govnih.gov Standard inhibitors of this enzyme include compounds like D-cycloserine. nih.gov However, a review of the scientific literature reveals no studies or data suggesting that this compound possesses inhibitory activity against alanine racemase. nih.govnih.govresearchgate.net
Dipeptidyl Peptidase 4 (DPP4) Inhibition
Dipeptidyl peptidase-4 (DPP-4), also known as the T-cell antigen CD26, is a transmembrane glycoprotein (B1211001) that acts as a serine exopeptidase. frontiersin.org It is found on the surface of many cell types and also circulates in a soluble form in plasma. frontiersin.org DPP-4 plays a significant role in glucose homeostasis by cleaving and inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). wikipedia.orgyoutube.com By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. wikipedia.orgyoutube.com This mechanism has made DPP-4 inhibitors, or "gliptins," a major class of oral medications for the treatment of type 2 diabetes mellitus. nih.govwikipedia.org
This compound has been identified as an inhibitor of Dipeptidyl peptidase 4. drugbank.comdrugbank.com Its interaction with this enzyme is documented in prominent pharmacological databases. drugbank.comdrugbank.com
Table 1: Target Enzyme Profile for this compound
| Target Name | Organism | Target Type | Function |
| Dipeptidyl peptidase 4 (DPP-4) | Humans | Successful Target | Acts as a serine exopeptidase that regulates various physiological processes by cleaving peptides, including incretin hormones. Also functions as a receptor and co-stimulatory protein in T-cell activation. frontiersin.org |
Alphavirus nsP2 Helicase Inhibition
The alphavirus non-structural protein 2 (nsP2) is a multifunctional enzyme essential for viral replication. It possesses both protease and RNA helicase activities, making it a promising target for the development of anti-alphavirus therapies. However, research into the inhibitory effects of this compound on this specific viral enzyme is not available in the current scientific literature. The following sections describe general inhibitory mechanisms that have been characterized for other compounds that target this enzyme.
Allosteric Inhibition Mechanisms
Allosteric inhibition occurs when an inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby reducing its affinity for the substrate and decreasing the enzyme's activity. This mechanism is a key strategy in the development of specific enzyme inhibitors. There is currently no evidence to suggest that this compound functions as an allosteric inhibitor of alphavirus nsP2 helicase.
Cellular Pathway Modulation (e.g., Signal Transduction Pathways)
The interaction of a compound with its molecular target can trigger a cascade of downstream events, leading to the modulation of complex cellular signaling pathways. As an inhibitor of DPP-4, this compound is implicated in the modulation of several key signal transduction pathways involved in immune regulation and cellular metabolism.
DPP-4 (CD26) is known to act as a co-stimulatory molecule in T-cell activation, a function that can be independent of its enzymatic activity. frontiersin.org The Therapeutic Target Database reports that the binding of DPP-4 to other cell surface proteins, such as Caveolin-1 (CAV1) and CARD11, induces T-cell proliferation and subsequent activation of the NF-kappa-B (NF-κB) signal transduction pathway. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immunity, and cell survival.
Furthermore, DPP-4 inhibitors can modulate immune responses through various mechanisms. The interaction between DPP-4 and adenosine (B11128) deaminase (ADA) is an essential pathway in T-cell activation. nih.gov By potentially interfering with this complex, DPP-4 inhibitors can influence lymphocyte function. nih.gov Studies with other DPP-4 inhibitors, such as Sitagliptin, have shown that they can affect pathways involved in tissue fibrosis. For instance, Sitagliptin was found to delay ovarian fibrosis by reducing the levels of factors associated with the TGF-β1/Smad2/3 signaling pathway. nih.gov
Table 2: Modulated Cellular Pathways Associated with DPP-4 Inhibition
| Pathway Name | Associated Function | Modulatory Effect of Inhibition |
| NF-kappa-B (NF-κB) Signaling | Regulates immune and inflammatory responses, cell proliferation, and survival. | The target of this compound, DPP-4, is involved in a complex that induces NF-κB activation. |
| Incretin Pathway (GLP-1/GIP) | Controls glucose homeostasis by stimulating insulin and inhibiting glucagon release. wikipedia.orgyoutube.com | Inhibition of DPP-4 increases the activity of incretin hormones, modulating this pathway to lower blood glucose. wikipedia.orgyoutube.com |
| TGF-β1/Smad2/3 Signaling | Plays a central role in cellular growth, differentiation, and fibrosis. | Inhibition of DPP-4 by other compounds has been shown to reduce the expression of key components of this pathway, suggesting an anti-fibrotic effect. nih.gov |
| CD26/ADA/Adenosine Pathway | Modulates T-cell proliferation and activation. nih.gov | DPP-4 inhibition can interfere with this co-stimulatory pathway, thereby regulating T-cell responses. nih.gov |
General Protein Binding Studies
This compound and its derivatives have been the subject of protein binding studies to elucidate their mechanism of action. This compound is classified as a primary aliphatic amine and a member of cyclopentanes. nih.gov It is known to interact with various biological targets. For instance, it has been identified as a ligand for the Dipeptidyl peptidase 4 (DPP-IV), a serine exopeptidase involved in various physiological processes. drugbank.com The binding of beta-phenethylamine inhibitors, a class to which this compound is related, to DPP-IV has been studied, revealing insights into their reversed binding mode through X-ray structures. drugbank.com The PubChem database indicates that this compound has associated protein 3D structures available in the RCSB Protein Data Bank, further highlighting its interaction with proteins. nih.gov
The morpholine (B109124) ring, a common structural motif in many pharmacologically active compounds, is known for its ability to enhance potency through molecular interactions with target proteins, such as kinases. nih.govnih.gov This heterocyclic moiety can modulate pharmacokinetic properties and is considered a privileged pharmacophore in drug design. nih.govnih.govresearchgate.net Its presence in a molecule can contribute significantly to binding affinity and selectivity for a wide range of receptors. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Elucidation
The relationship between the chemical structure of this compound derivatives and their biological activity has been a key area of investigation, particularly in the context of developing novel antiviral agents.
Structure-activity relationship (SAR) studies have been crucial in optimizing the antiviral potency of compounds related to this compound. For instance, in the development of quinolinone-based antivirals against Venezuelan equine encephalitis virus (VEEV), modifications to the core structure have led to significant improvements in activity. nih.gov The replacement of a sulfur atom with oxygen and substitutions at various positions on the quinolinone ring have been explored to understand their impact on antiviral efficacy. nih.gov Similarly, the cyclization of an ethyl-N,N-dimethyl moiety to a pyrrolidine (B122466) group has been investigated. nih.gov
In the context of other viral inhibitors, SAR studies have demonstrated that even small changes to a molecule's structure can dramatically affect its antiviral profile. For example, in a series of phenylalanine-containing peptidomimetics, the nature and position of substituents were found to greatly influence anti-HIV activity and selectivity. mdpi.com Likewise, for indole-containing inhibitors of Flavivirus NS2B-NS3 protease, the exploration of different substitutions on the indole (B1671886) ring led to the identification of potent inhibitors of Zika virus replication. nih.gov These examples underscore the importance of systematic structural modifications in the design of effective antiviral compounds.
While direct studies correlating ATPase inhibition with the antiviral activity of this compound itself are not prevalent in the provided results, the broader context of antiviral drug development often involves targeting viral or host enzymes. For many viruses, including alphaviruses, viral replication is an energy-dependent process that relies on host cell ATP. Therefore, targeting ATP-dependent enzymes, such as helicases and polymerases which exhibit ATPase activity, is a viable antiviral strategy. The non-structural protein 2 (nsP2) of some alphaviruses, for example, possesses helicase and NTPase/RTPase activities that are essential for viral replication. researchgate.net Inhibitors targeting the function of such proteins would inherently interfere with ATP-dependent processes, leading to an antiviral effect.
Specific functional groups are critical determinants of the pharmacological properties of drug candidates.
The morpholine ring is a versatile heterocyclic moiety frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.govnih.govresearchgate.net It is recognized for improving physicochemical and metabolic properties, which can lead to better drug-like characteristics and pharmacokinetics. nih.govresearchgate.net The morpholine ring can act as an integral part of a pharmacophore, contributing to selective affinity for various receptors and enzyme active sites. nih.govresearchgate.net Its ability to form favorable interactions with biological targets has been demonstrated in a wide range of therapeutic areas, including antiviral research. nih.gov
The phenylcyclopentyl group , a key feature of this compound, contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The rigid cyclopentyl ring system also imparts a specific three-dimensional conformation that can be crucial for binding to a receptor or enzyme active site. The phenyl group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are important for ligand-protein binding.
In Vitro and In Vivo Pharmacological Effects
Derivatives and related compounds of this compound have demonstrated notable antiviral activity against several alphaviruses.
Venezuelan Equine Encephalitis Virus (VEEV): Several studies have focused on identifying inhibitors of VEEV. A high-throughput screen of a large compound library led to the discovery of a quinazolinone compound, CID15997213, with an IC50 of 0.84 µM against the TC-83 strain of VEEV. researchgate.net This compound was found to be specific for certain alphaviruses, inhibiting VEEV and Western equine encephalitis virus. researchgate.net Further optimization of a quinolinone scaffold resulted in compounds like SRI-33394 and SRI-34329, which exhibited potent antiviral activity against both attenuated (TC-83) and virulent (ZPC738) strains of VEEV. nih.gov In cell culture, these compounds reduced the yield of infectious virus by approximately 10,000-fold. nih.gov Another lead quinazolinone, BDGR-49, potently reduced cellular VEEV titers by more than 7 log units at a concentration of 1 µM. nih.gov
Mayaro Virus (MAYV): The search for antivirals against Mayaro virus has also yielded promising results. Although specific data on this compound is limited, related compound classes have shown efficacy. For instance, quinolinone compounds that are active against VEEV have also displayed inhibitory activity against MAYV, although with reduced potency. nih.gov Various natural and synthetic compounds are being investigated for their anti-MAYV potential. nih.govmdpi.commdpi.comnih.gov
Chikungunya Virus (CHIKV): Compounds with structural similarities to this compound derivatives have been evaluated for their activity against Chikungunya virus. The antiviral potential of numerous natural and synthetic compounds against CHIKV is an active area of research. nih.govmdpi.comsemanticscholar.orgnih.govresearchgate.net While direct evidence for this compound is not prominent, the general strategies for identifying alphavirus inhibitors are applicable.
Table of Antiviral Activity Data
| Compound/Class | Virus | Assay | Activity Metric | Value | Reference |
| CID15997213 (Quinazolinone) | VEEV (TC-83) | Cell Protection | IC50 | 0.84 µM | researchgate.net |
| SRI-33394 (Quinolinone) | VEEV (TC-83) | Dose Titration | EC50 | 0.77 µM | nih.gov |
| SRI-34329 (Quinolinone) | VEEV (TC-83) | Dose Titration | EC50 | 0.12 µM | nih.gov |
| SRI-33394 & SRI-34329 | VEEV (ZPC738) | Plaque Assay | Virus Yield Reduction | ~10,000-fold | nih.gov |
| BDGR-49 (Quinazolinone) | VEEV | Cellular Titer | Reduction | >7 log at 1 µM | nih.gov |
Neuroscience and Psychopharmacology Research
This compound, also known as 1-phenylcyclopentanemethanamine, is a primary aliphatic amine and a member of the cyclopentane (B165970) family. nih.gov Its structural characteristics place it within the broader class of aralkylamines, which are alkylamines substituted with an aromatic group. drugbank.com This structural class is of interest in neuroscience, as it includes compounds with known psychostimulant properties.
Research into structurally related compounds provides some insight into the potential neurological effects of this compound. For instance, cypenamine, or 2-phenylcyclopentylamine, was developed in the 1940s and identified as a psychostimulant. wikipedia.org Although it was never commercialized, it remains a subject of scientific investigation. wikipedia.org Cypenamine is a homolog of tranylcypromine, a well-known monoamine oxidase inhibitor, but with a larger alicyclic ring. wikipedia.org
Another area of related research involves the synthesis and testing of 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkane derivatives as potential treatments for cocaine abuse. nih.gov These compounds were designed to interact with the dopamine (B1211576) transporter, a key target in the brain's reward pathway. nih.gov Studies on these bicyclic derivatives showed that they could bind with high affinity to the cocaine binding site and inhibit dopamine uptake. nih.gov Some of these compounds fully substituted for cocaine in drug discrimination tests in rats, indicating a similar mechanism of action. nih.gov
While these findings relate to structurally similar molecules, direct research into the specific neuroscience and psychopharmacological properties of this compound is limited.
Potential Anti-inflammatory, Antibacterial, and Anticancer Properties (based on structural class)
The potential for this compound to possess anti-inflammatory, antibacterial, or anticancer properties is largely extrapolated from the activities of its broader structural class.
In terms of antibacterial properties, the structurally related compound methenamine (B1676377) is used to prevent recurrent urinary tract infections (UTIs). webmd.comdrugbank.com Methenamine works by hydrolyzing in acidic urine to produce formaldehyde (B43269), which is a non-specific bactericidal agent that denatures bacterial proteins and nucleic acids. drugbank.comwikipedia.org This mechanism of action is dependent on the pH of the environment and is most effective in acidic conditions. wikipedia.org
There is currently a lack of specific research investigating the anti-inflammatory and anticancer properties of this compound or its immediate derivatives.
Pharmacokinetic and Pharmacodynamic Considerations in Research
Metabolism Studies
The metabolism of other psychoactive compounds often involves the cytochrome P450 (CYP450) enzyme system in the liver. It is plausible that this compound would also be metabolized through these pathways, but specific studies are needed for confirmation.
Pathways Affected by Compound Activity
Based on its classification as an aralkylamine, this compound is expected to interact with various biological pathways. drugbank.com Research on related compounds suggests potential interactions with neurotransmitter systems. For example, studies on bicyclic derivatives of phenylalkanes have shown potent inhibition of dopamine uptake, directly implicating the dopamine signaling pathway. nih.gov
The mechanism of action of the related compound methenamine involves the non-specific denaturation of proteins and nucleic acids in bacteria, indicating a broad impact on cellular pathways within these microorganisms. drugbank.comwikipedia.org
Pharmacogenomic Effects and Adverse Drug Reactions (ADRs)
There is no specific information available regarding the pharmacogenomic effects or adverse drug reactions of this compound.
Safety Profile and Adverse Effects Research
Research into the safety profile and adverse effects of this compound is limited. However, some hazard information is available from chemical suppliers. It is classified as harmful if swallowed or in contact with skin, and may cause skin irritation and serious eye damage. nih.gov It is also noted as potentially harmful if inhaled. nih.gov
For the related compound methenamine, common side effects are generally minor and can include nausea, upset stomach, and rash. webmd.comdrugbank.com More serious, though less common, adverse effects can include the formation of kidney stones due to uric acid crystals in the urine and the presence of blood or protein in the urine. webmd.com
Potential for Misuse and Dependency
Due to its structural relationship with phencyclidine (PCP), a well-known dissociative anesthetic with significant abuse potential, this compound is presumed to share similar risks. wikipedia.orgnih.gov The misuse potential of PCP and its analogs is well-documented and stems from their mind-altering and euphoric effects. wikipedia.orgnih.gov
Research into analogs of PCP, such as 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4′-F-PCP), has demonstrated a high potential for abuse. mdpi.com Studies on these related compounds show robust psychomotor, rewarding, and reinforcing properties, which are strong indicators of abuse liability. mdpi.comnih.gov These effects are largely attributed to their action on the dopamine (DA) system in the brain's reward pathways. mdpi.com
The psychological dependence on PCP is considered moderate, though it can vary among individuals. wikipedia.org Chronic use of PCP and its analogs can lead to compulsive drug-seeking behavior. americanaddictioncenters.org While physical dependence is generally considered low, the psychological draw can be substantial. wikipedia.org
Table 1: Indicators of Misuse and Dependency Potential based on PCP Analogs
| Indicator | Finding in PCP Analogs | Implication for this compound |
| Rewarding Effects | PCP and its derivatives produce significant rewarding effects in animal models. mdpi.com | Likely to produce euphoric and rewarding effects, contributing to misuse potential. |
| Reinforcing Properties | Analogs like 4'-F-PCP are readily self-administered by rodents, indicating strong reinforcing properties. mdpi.comnih.gov | Suggests a high likelihood of compulsive use and psychological dependence. |
| Dopaminergic Activation | PCP and its analogs enhance dopaminergic neurotransmission in the nucleus accumbens, a key brain region for reward. mdpi.com | The compound may activate similar neural pathways, driving continued use. |
| Psychological Dependence | PCP is known to cause moderate psychological dependence. wikipedia.org | Users may develop a strong craving and compulsion to use the substance. |
Associated Psychological Effects
The psychological effects of this compound are anticipated to mirror those of PCP, which is known for its profound and often unpredictable impact on the user's mental state. wikipedia.orgcompassionbehavioralhealth.com As a dissociative anesthetic, PCP and its analogs can produce feelings of detachment from reality and one's own body. wikipedia.orgamericanaddictioncenters.org
Users of PCP report a range of psychological effects, from euphoria and calmness to agitation and paranoia. wikipedia.orgamericanaddictioncenters.org Hallucinations, distorted sensory perceptions, and a loss of coordination are common. wikipedia.orgamericanaddictioncenters.org At higher doses, these compounds can induce a state resembling a schizophrenic episode, characterized by psychosis, severe agitation, and delusions. wikipedia.orgnih.gov
Long-term abuse of PCP is associated with persistent psychological issues, including memory loss, depression, and difficulties with speech and thought. americanaddictioncenters.orgcompassionbehavioralhealth.com Flashbacks, or the re-experiencing of the drug's effects without new intake, can also occur. wikipedia.org
Table 2: Potential Psychological Effects based on PCP and its Analogs
| Effect Category | Specific Psychological Manifestations |
| Dissociative Effects | Feelings of detachment from the environment and self; distorted body image; loss of ego boundaries. wikipedia.orgamericanaddictioncenters.org |
| Mood Alterations | Euphoria, calmness, anxiety, agitation, paranoia, and unpredictable mood swings. wikipedia.orgamericanaddictioncenters.org |
| Perceptual Distortions | Hallucinations (visual and auditory), distorted perceptions of sound and time. wikipedia.orgcompassionbehavioralhealth.com |
| Cognitive Impairments | Disorientation, lack of concentration, memory loss, and confusion. americanaddictioncenters.orgcompassionbehavioralhealth.com |
| Psychotic Symptoms | Severe paranoia, delusions, agitation, and behavior resembling psychosis. wikipedia.orgnih.gov |
| Long-Term Effects | Persistent depression, anxiety, memory problems, and potential for flashbacks. wikipedia.orgamericanaddictioncenters.org |
Analytical and Characterization Methodologies in Research
Chromatographic Methods for Purity Assessment and Separation
Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. The principle relies on the differential partitioning of a compound between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to check the purity of a compound and monitor the progress of a chemical reaction. ualberta.ca For (1-Phenylcyclopentyl)methanamine, a polar stationary phase like silica (B1680970) gel is typically used. researchgate.net Since the compound is a basic amine, it can interact strongly with the acidic silica gel, leading to spot tailing. To mitigate this, a small amount of a base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), is often added to the mobile phase.
The mobile phase, or eluent, is a solvent or mixture of solvents. ualberta.ca Its polarity is optimized to achieve good separation. For a moderately polar compound like an aralkylamine, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is common. The separation is quantified by the Retention Factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org A well-chosen solvent system will yield an Rƒ value typically between 0.3 and 0.7. ualberta.ca Visualization of the spot can be achieved using a UV lamp (due to the phenyl group) or by staining with a reagent like ninhydrin (B49086), which reacts with the primary amine to produce a colored spot. ictsl.net
TLC Development Methodology
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Example) | A mixture of a non-polar solvent (e.g., heptane) and a polar solvent (e.g., ethyl acetate) with a small percentage (0.5-1%) of a basic modifier (e.g., triethylamine). The ratio is adjusted to achieve optimal Rƒ. |
| Visualization | UV light (254 nm) or staining with a ninhydrin solution followed by gentle heating. |
| Analysis | The Rƒ value is calculated to assess purity; a pure compound should ideally show a single spot. |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the isolation and purification of this compound from reaction mixtures or to separate it from impurities. nih.gov This method is particularly crucial when enantiomerically pure forms of the compound are required, as it is a chiral molecule. The separation is typically achieved on a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
The choice of the chiral stationary phase is critical for a successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral amines. The mobile phase, a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best separation with a reasonable analysis time. The detection is commonly performed using a UV detector, as the phenyl group in this compound absorbs UV light.
For a preparative-scale separation, the analytical method is first developed on a smaller column and then scaled up to a larger preparative column with a higher loading capacity. nih.gov The goal is to maximize the throughput while maintaining a high level of purity for the collected fractions. The following table illustrates a hypothetical preparative HPLC method for the chiral separation of this compound.
Table 1: Illustrative Preparative HPLC Method for Chiral Separation
| Parameter | Value |
| Column | Chiralpak AD (250 x 20 mm, 10 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 10 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 5 mL |
| Sample Conc. | 10 mg/mL in mobile phase |
| Retention Time (R-enantiomer) | ~15 min |
| Retention Time (S-enantiomer) | ~18 min |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a vital tool for the analysis of this compound. This technique allows for the separation of the compound from volatile impurities and its unambiguous identification based on its mass spectrum. mdpi.comjapsonline.com Due to the polar nature of the primary amine group, derivatization is often employed to improve the chromatographic peak shape and thermal stability of the compound.
A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar N-H bond into a less polar N-Si(CH₃)₃ bond. The analysis is performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
The mass spectrometer fragments the eluted compound in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. The molecular ion peak and characteristic fragment ions of the derivatized this compound can be used for its quantification and confirmation.
Table 2: Example GC-MS Parameters for Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Expected m/z (TMS derivative) | Molecular Ion: 247, Base Peak: 147 |
Other Analytical Techniques for Research Applications
Titration
Acid-base titration is a classic and straightforward method to determine the concentration of this compound in a solution, often in the form of its hydrochloride salt. The basic amine group reacts with a standardized solution of a strong acid, such as hydrochloric acid (HCl), in a neutralization reaction.
The titration is typically performed by dissolving a known weight of the this compound sample in a suitable solvent, like water or a water-alcohol mixture. A pH indicator that changes color around the equivalence point is added to the solution. The standardized acid is then slowly added from a burette until the indicator changes color, signaling the completion of the reaction. The concentration of the amine can then be calculated based on the volume of the acid used.
UV/VIS Spectroscopy
UV/VIS spectroscopy is a simple and rapid technique used to characterize this compound. The presence of the phenyl group, a chromophore, results in the absorption of ultraviolet light. The UV spectrum of the compound in a suitable solvent, such as ethanol or methanol, will show characteristic absorption maxima (λ_max).
The primary absorption band for the phenyl group is typically observed around 254-260 nm. The exact position and intensity of the absorption maximum can be influenced by the solvent and the substitution on the phenyl ring. According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the compound, allowing for quantitative analysis if a calibration curve is prepared.
Table 3: Typical UV/VIS Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~258 | ~200 M-1cm-1 |
Conductivity Measurement
The electrical conductivity of a solution of this compound can provide insights into its ionic properties. As a weak base, it can accept a proton from water to form the corresponding ammonium cation and a hydroxide anion. This equilibrium results in an increase in the number of charge carriers in the solution, leading to an increase in conductivity compared to the pure solvent.
Conductivity measurements can be used to determine the base dissociation constant (Kb) of the amine. By measuring the conductivity of solutions at various concentrations, the degree of dissociation can be calculated, which in turn allows for the determination of Kb. The conductivity of the solution will increase with increasing concentration of the amine, although the relationship may not be linear due to changes in ionic mobility and inter-ionic interactions at higher concentrations.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a sophisticated, label-free technique used to study the binding kinetics of molecules in real-time. In the context of this compound research, SPR can be employed to investigate its interaction with biological targets, such as receptors or enzymes. mdpi.com For instance, the binding of phenethylamine (B48288) derivatives to serotonin (B10506) or dopamine (B1211576) receptors has been a subject of interest. nih.govbiomolther.org
In a typical SPR experiment, the biological target (the ligand) is immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
By analyzing the SPR sensorgram, which plots the response units (RU) versus time, key kinetic parameters can be determined. These include the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of the binding affinity. A lower K_D value indicates a stronger binding affinity.
Table 4: Illustrative SPR Binding Kinetic Data
| Analyte | Ligand (Receptor) | ka (M-1s-1) | kd (s-1) | KD (nM) |
| This compound | Serotonin Receptor 5-HT2A | 1.5 x 105 | 3.0 x 10-3 | 20 |
Preclinical and Clinical Research Landscape
Clinical Trial Status and Scope
Currently, there is no publicly available information indicating that (1-Phenylcyclopentyl)methanamine has entered into formal clinical trials in humans. DrugBank, a comprehensive online database, lists the compound and indicates the potential for clinical trial data, but no specific trials, phases, or statuses are provided. researchgate.net The research landscape for this compound appears to be concentrated in the preclinical and discovery phase.
Therapeutic Applications Under Investigation
The therapeutic potential of this compound is primarily inferred from its demonstrated activity in preclinical studies, particularly its role as a DPP-4 inhibitor.
Epilepsy Treatment (e.g., Tiagabine Hydrochloride-related Research)
There is no direct scientific evidence from preclinical or clinical studies to support the investigation of this compound for the treatment of epilepsy. The association with epilepsy research is primarily contextual, through the structurally related anticonvulsant drug, Tiagabine. Tiagabine is a potent GABA uptake inhibitor used in the management of epilepsy. nih.gov While there may be structural similarities or the potential for this compound to serve as a synthetic precursor or fragment in the development of other compounds, there are no published studies evaluating its own anticonvulsant properties.
Antiviral Therapies
Similarly, a review of the scientific literature does not reveal any preclinical or clinical research investigating this compound for antiviral applications. While research exists on the antiviral activities of other adamantane (B196018) derivatives, such as 3-cyclopentyl-1-adamantanamines which have shown some inhibitory effects against Respiratory Syncytial Virus (RSV), there is no such data for this compound itself. nih.gov
Central Nervous System (CNS) Disorders (e.g., Alertness, Attention, Mood Regulation)
The investigation of this compound for CNS disorders related to alertness, attention, or mood regulation is not documented in the available scientific literature. While some amines with structural similarities may exhibit CNS activity, there are no specific preclinical studies or data to suggest that this particular compound has been evaluated for these therapeutic purposes.
Diabetes Mellitus (DPP4 Inhibition Context)
The most substantiated therapeutic application under investigation for this compound is in the context of diabetes mellitus, owing to its confirmed activity as a DPP-4 inhibitor. nih.gov DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. nih.gov They work by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. oatext.com
The preclinical research demonstrating that this compound binds to and inhibits DPP-4 provides a strong rationale for its potential utility in managing type 2 diabetes. nih.gov The unique "reversed" binding mode of this compound could inform the development of new classes of DPP-4 inhibitors with potentially different pharmacological profiles.
Below is a data table summarizing the key preclinical findings related to this compound as a DPP-4 inhibitor.
| Compound | Target Enzyme | Key Finding | Implication |
| This compound | Dipeptidyl Peptidase IV (DPP-4) | Binds to the proline pocket of the enzyme in a "reversed" orientation. nih.gov | Potential for the design of novel DPP-4 inhibitors for the treatment of type 2 diabetes. nih.gov |
Further preclinical studies would be required to evaluate its efficacy, potency, and pharmacokinetic profile in animal models of diabetes before any potential progression to clinical trials.
Regulatory and Ethical Considerations in Research
The research landscape for novel psychoactive substances (NPS) such as this compound is governed by a complex framework of regulatory requirements and ethical principles. These considerations are paramount in both preclinical and clinical research to ensure scientific validity, protect research subjects, and comply with legal mandates.
Regulatory Framework
The regulatory status of a compound dictates the legal pathways for its study. For a novel compound like this compound, which is not explicitly scheduled, its structural similarity to controlled substances is a key determinant of its legal standing.
This compound , being structurally related to phencyclidine (PCP), a Schedule II controlled substance in the United States, may be considered a controlled substance analogue. wsu.eduucsb.edu The Federal Analogue Act in the U.S. allows for substances that are substantially similar in chemical structure and pharmacological effect to a Schedule I or II substance to be treated as such if intended for human consumption. wsu.edu This has significant implications for researchers, as handling, and studying the compound would require adherence to the stringent regulations applicable to scheduled substances.
The regulation of new psychoactive substances is a global challenge, with many countries adopting legislation to control these emerging compounds. nih.govmdpi.com In Europe, for instance, a coordinated early warning system exists to detect and assess the risks of new substances. wsu.edu The lack of a long history of medical use and the potential for abuse often lead to the classification of NPS, like analogues of PCP, in the most restrictive schedules. srce.hr For example, 3-Methoxyphencyclidine (3-MeO-PCP), another analogue of PCP, has been recommended for placement in Schedule I of the Controlled Substances Act in the U.S. due to its high potential for abuse and lack of accepted medical use. srce.hr
The process for scheduling a new substance involves a comprehensive evaluation by regulatory agencies, such as the Drug Enforcement Administration (DEA) and the Department of Health and Human Services (HHS) in the United States. srce.hr This evaluation considers factors such as the substance's abuse potential, pharmacological effects, and any current medical use.
Table 1: Key Regulatory Considerations for Unscheduled Psychoactive Compounds
| Regulatory Aspect | Description | Relevance to this compound |
| Controlled Substance Analogue Status | A substance with a chemical structure and pharmacological effect similar to a Schedule I or II drug. wsu.edu | High likelihood of being considered a PCP analogue, subjecting it to stringent regulatory control. |
| Scheduling Process | Formal evaluation by regulatory bodies to assign a substance to a specific schedule based on its abuse potential and medical use. srce.hr | If deemed a significant risk, it could be placed in a restrictive schedule, impacting research accessibility. |
| International Control | Conventions and agreements between countries to regulate psychoactive substances. wsu.edu | Its status may vary internationally, affecting global research collaborations. |
| Preclinical Research Regulations | Governed by bodies like the Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare. wsu.edu | All animal studies must adhere to strict ethical and procedural guidelines. |
| Clinical Research Regulations | Overseen by Institutional Review Boards (IRBs) and regulatory agencies like the FDA to protect human subjects. sciepub.com | Any human trials would require rigorous ethical review and adherence to Good Clinical Practice (GCP). |
Ethical Considerations in Preclinical Research
Preclinical research, typically involving in vitro and in vivo studies in animals, forms the foundation for any potential clinical development. The ethical conduct of this research is a primary concern.
The use of animals in research is guided by the principles of the "3Rs": Replacement , Reduction , and Refinement . This framework encourages the use of non-animal methods where possible, minimizing the number of animals used, and modifying procedures to reduce pain and distress. Institutional Animal Care and Use Committees (IACUCs) are responsible for reviewing and approving all research protocols involving animals, ensuring they meet these ethical standards. wsu.eduucdavis.edu
When studying a novel substance like this compound, researchers must provide a strong scientific rationale for its investigation and for the use of animal models. wsu.edu This includes providing any available data on the compound's pharmacology and toxicology and a clear justification for the proposed animal model's relevance to human physiology. wsu.edusrce.hr
A critical ethical issue in preclinical research is the publication of all findings, including negative or inconclusive results. srce.hr Publication bias, where only positive results are reported, can lead to a distorted understanding of a compound's properties and the unnecessary repetition of failed experiments, which is an unethical waste of animal lives and resources. srce.hrnih.gov
Table 2: Ethical Principles in Preclinical Research of Novel Psychoactive Substances
| Ethical Principle | Application in Research |
| Scientific Justification | The research must have a clear scientific purpose and be based on a sound hypothesis. nih.gov |
| The 3Rs (Replacement, Reduction, Refinement) | Efforts must be made to replace animal use with other methods, reduce the number of animals used, and refine procedures to minimize suffering. |
| Animal Welfare | All procedures must be designed to minimize pain and distress, and animals must be housed and cared for appropriately. wsu.eduucdavis.edu |
| Humane Endpoints | Clear criteria should be established for when an animal should be removed from a study to prevent unnecessary suffering. |
| Transparency and Publication | All research findings, both positive and negative, should be made publicly available to inform the scientific community. srce.hr |
A study on the phencyclidine derivative, 4'-F-PCP, provides an example of the types of preclinical data that would be ethically and regulatorily scrutinized. This study in rodents assessed the compound's effects on locomotor activity, its rewarding properties through conditioned place preference, and its reinforcing effects via self-administration paradigms. nih.gov The findings indicated a high potential for abuse, which would be a significant consideration for any further research. nih.gov
Ethical Considerations in Clinical Research
Should a compound like this compound ever proceed to clinical trials, the ethical considerations become even more pronounced, as the research directly involves human subjects. The cornerstone of ethical clinical research is the protection of the rights, safety, and well-being of participants.
All clinical research must be reviewed and approved by an Institutional Review Board (IRB) or an equivalent independent ethics committee. sciepub.com IRBs are responsible for ensuring that the research is ethically sound and that the rights and welfare of participants are protected. sciepub.com
The fundamental ethical principles that guide clinical research are:
Respect for Persons: This principle requires that individuals are treated as autonomous agents and that those with diminished autonomy are entitled to protection. This is primarily upheld through the process of informed consent.
Beneficence: This principle obligates researchers to maximize potential benefits and minimize possible harms.
Justice: This principle requires that the benefits and burdens of research are distributed fairly.
Informed consent is a critical and ongoing process in which potential participants are provided with all necessary information about the research, including its purpose, procedures, potential risks and benefits, and their right to withdraw at any time without penalty. For research involving psychoactive substances, ensuring that consent is fully informed and voluntary can be particularly challenging, especially if the substance impairs cognitive function. nih.gov
Given the potential for abuse and adverse psychological effects associated with phencyclidine-like compounds, any clinical research with this compound would require stringent safety monitoring and psychological support for participants. The potential for the compound to induce psychosis, as has been observed with other NPS, would be a major ethical concern. nih.gov
Table 3: Core Ethical Principles in Clinical Research
| Principle | Key Elements |
| Respect for Persons | - Informed Consent- Voluntariness- Protection of Vulnerable Populations |
| Beneficence | - Favorable Risk-Benefit Ratio- Minimization of Risks- Maximization of Benefits |
| Justice | - Fair Subject Selection- Equitable Distribution of Research Burdens and Benefits |
Emerging Applications and Future Research Directions
Role in Materials Science and Drug Delivery Systems
The unique structural characteristics of (1-Phenylcyclopentyl)methanamine lend themselves to investigation for novel applications in materials science and sophisticated drug delivery mechanisms. Its potential is being considered in the development of advanced material coatings and encapsulation technologies.
Development of Microcapsules
There is preliminary information suggesting that this compound may be a suitable candidate for research into the development of microcapsules. nih.gov Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small spheres known as microcapsules. This technology is utilized across various industries to protect sensitive substances, control the release of active ingredients, and improve the handling of materials. The specific role and efficacy of this compound in forming the shell or as a component of the core material in microcapsules is a subject for future research.
Electrode Development
The potential use of this compound in the development of electrodes is another area of emerging interest. nih.gov Electrodes are critical components in a vast array of electrical devices, including batteries, sensors, and electrochemical cells. The properties of the materials used in electrodes significantly impact their performance, including conductivity, stability, and efficiency. The investigation into how this compound could be incorporated into electrode materials, potentially as a surface modifier or as part of a conductive polymer matrix, is a prospective avenue for materials science research.
Glycoprotein (B1211001) Stabilization and Plasticization in Pharmaceutical Production
In the realm of pharmaceutical manufacturing, this compound hydrochloride has been identified as a potential glycoprotein stabilizer and plasticizer. nih.gov Glycoproteins are essential biological molecules that can be unstable and prone to degradation during the manufacturing and storage of pharmaceutical products. Stabilizers are crucial for maintaining their structural integrity and biological activity. Furthermore, as a plasticizer, this compound could impart necessary flexibility and durability to various pharmaceutical formulations and plastic materials used in the medical field. nih.govnih.gov
Chemical Building Block in Advanced Synthesis
The molecular structure of this compound makes it a versatile building block for the synthesis of more complex chemical entities. Its phenyl and cyclopentyl groups, combined with a reactive amine function, offer multiple sites for chemical modification.
Synthesis of L-Lysine
There are indications that this compound could serve as a precursor or intermediate in the chemical synthesis of L-Lysine. nih.gov L-Lysine is an essential amino acid with large-scale applications in human nutrition, animal feed, and pharmaceuticals. While the dominant production method for L-Lysine is microbial fermentation, chemical synthesis routes are continually being explored for specific applications and to overcome the limitations of fermentation. The precise synthetic pathway and efficiency of using this compound for this purpose require further scientific elucidation.
Synthesis of Metformin (B114582) Hydrochloride
The utility of this compound has also been suggested in the synthesis of Metformin Hydrochloride. nih.gov Metformin is a first-line medication for the treatment of type 2 diabetes. The established industrial synthesis of metformin typically involves the reaction of dicyandiamide (B1669379) with dimethylamine (B145610) hydrochloride. The potential integration of this compound into a novel synthetic route for Metformin Hydrochloride represents an area for future investigation, which could potentially offer alternative pathways or improved efficiencies.
Synthesis of Hydroxybenzoic Acid
There is no scientific literature available that documents the use of this compound as a reagent, catalyst, or intermediate in the synthesis of hydroxybenzoic acid. This particular synthetic route does not appear to be a subject of investigation in published chemical research.
Computational Chemistry and Modeling Approaches
Predictive Machine Learning Models for Drug Discovery
A review of existing research indicates that this compound has not been specifically incorporated as a data point or structural feature in publicly documented predictive machine learning models for drug discovery. While machine learning is a burgeoning field in pharmacology and toxicology, the focus has been on broader classes of compounds or those with more extensive biological data.
Molecular Docking and Dynamics Simulations
Specific molecular docking and dynamics simulations centered on the interaction of this compound with biological targets are not described in the available scientific literature. Such computational studies are typically performed when a compound shows significant biological activity, and this level of investigation has not been published for this specific molecule.
Development of Reference Standards and Research Reagents
While this compound is available from various chemical suppliers for research purposes, detailed information regarding the development and certification of this compound as a formal reference standard is not extensively documented in scientific or regulatory publications. The development of certified reference materials involves rigorous purity assessments and characterization, a process that is not publicly detailed for this compound.
Q & A
Q. Key Considerations :
- Temperature Control : Elevated temperatures (>100°C) during alkylation may lead to ring-opening side products.
- Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) improve reductive amination efficiency but require strict moisture exclusion .
- Yield Optimization : Pilot studies report yields ranging from 45% (unoptimized) to 78% (optimized with inert atmosphere and low-temperature quenching) .
How can researchers characterize the structural conformation of this compound, and what analytical techniques are most effective?
Basic Research Question
Structural elucidation relies on a combination of:
- NMR Spectroscopy : H and C NMR confirm the cyclopentyl ring substitution pattern (e.g., δ 1.6–2.1 ppm for cyclopentyl protons) and amine proton integration .
- X-ray Crystallography : Resolves spatial orientation of the phenyl and methanamine groups, critical for studying steric effects in receptor binding .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHN) and detects impurities (e.g., methylated byproducts) .
Methodological Tip : For chiral variants, circular dichroism (CD) or chiral HPLC (e.g., using amylose-based columns) distinguishes enantiomers .
What strategies are employed to resolve contradictions in reported biological activities of this compound across different studies?
Advanced Research Question
Discrepancies in bioactivity data (e.g., receptor affinity or cytotoxicity) often arise from:
- Purity Variability : Impurities ≥5% (e.g., residual solvents or isomers) can skew results. Validate purity via HPLC (>98%) and elemental analysis .
- Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) alter receptor interaction kinetics. Standardize protocols using reference agonists/antagonists .
- Structural Analogues : Compare with derivatives like (1-(4-Fluorophenyl)cyclopentyl)methanamine (CAS 17511-89-6 analogs) to isolate structure-activity relationships .
Case Study : A 2025 study found conflicting dopamine receptor binding data (IC = 120 nM vs. 450 nM), resolved by identifying residual DMF solvent in one batch as a confounding variable .
How can enantiomeric purity of this compound be optimized during synthesis, and what chiral resolution methods are applicable?
Advanced Research Question
Enantiomeric purity is critical for pharmacological studies. Strategies include:
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., (S)-α-methylbenzylamine) to direct stereochemistry during cyclopentyl ring formation .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) selectively modify one enantiomer, enabling separation .
- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients for >99% enantiomeric excess (ee) .
Data Note : A 2024 study achieved 98% ee using immobilized Candida antarctica lipase B, reducing racemization during workup .
What are the challenges in designing in vivo studies for this compound, and how can pharmacokinetic parameters be accurately measured?
Advanced Research Question
Key challenges include:
- Bioavailability : Low water solubility (logP = 2.8) limits absorption. Formulate with co-solvents (e.g., PEG-400) or nanoemulsions .
- Metabolite Identification : Use LC-MS/MS to detect primary metabolites (e.g., N-oxidized or cyclopentyl-hydroxylated derivatives) in plasma .
- Blood-Brain Barrier (BBB) Penetration : Radiolabeled analogs (e.g., C-tagged) quantify CNS uptake in rodent models .
Protocol Recommendation : Conduct pilot PK studies with IV/PO dosing in Sprague-Dawley rats, monitoring t and C via serial sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
